Sodium (2S)-2-hydroxypropanoate, commonly known as sodium lactate, is the sodium salt of lactic acid. It is produced through the fermentation of carbohydrates, such as corn or sugar beets, followed by neutralization of lactic acid with sodium hydroxide. The compound has a molecular formula of and is recognized for its mild saline taste and versatile applications in various fields including food, pharmaceuticals, and cosmetics .
The primary source of sodium lactate is the fermentation of sugars derived from plant materials. This process typically involves lactic acid bacteria that convert sugars into lactic acid, which is then neutralized with sodium hydroxide to produce sodium lactate. The compound can also be synthesized chemically through various methods involving lactic acid and sodium hydroxide .
The synthesis of sodium (2S)-2-hydroxypropanoate can be achieved through several methods:
Sodium lactate has a specific molecular structure characterized by:
The molecular weight of sodium lactate is approximately 112.06 g/mol, and it exists in both liquid and solid forms depending on its concentration and conditions of storage .
Sodium lactate can undergo various chemical reactions:
The reactivity of sodium lactate makes it a versatile compound in organic synthesis, where it serves as a building block for more complex molecules.
Relevant data includes its role as a humectant in cosmetics and food preservation due to its ability to retain moisture .
Sodium (2S)-2-hydroxypropanoate has diverse applications across several industries:
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